molecular formula C14H11IN2O2S B6033282 N-1H-indol-6-yl-4-iodobenzenesulfonamide

N-1H-indol-6-yl-4-iodobenzenesulfonamide

Katalognummer B6033282
Molekulargewicht: 398.22 g/mol
InChI-Schlüssel: VHYGILZMQJAMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1H-indol-6-yl-4-iodobenzenesulfonamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division, spindle assembly, and chromosome segregation. MLN8054 has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Wirkmechanismus

N-1H-indol-6-yl-4-iodobenzenesulfonamide inhibits the activity of Aurora A kinase, which is essential for the proper regulation of cell division. Aurora A kinase plays a crucial role in spindle assembly and chromosome segregation during mitosis. Inhibition of Aurora A kinase by N-1H-indol-6-yl-4-iodobenzenesulfonamide leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-6-yl-4-iodobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-1H-indol-6-yl-4-iodobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cell division and cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, making it a useful tool for studying combination therapies. However, N-1H-indol-6-yl-4-iodobenzenesulfonamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on N-1H-indol-6-yl-4-iodobenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of Aurora A kinase. Another area of research could focus on the development of combination therapies that include N-1H-indol-6-yl-4-iodobenzenesulfonamide. Additionally, research could focus on the use of N-1H-indol-6-yl-4-iodobenzenesulfonamide in combination with immunotherapy approaches for the treatment of cancer. Finally, research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of N-1H-indol-6-yl-4-iodobenzenesulfonamide.

Synthesemethoden

The synthesis of N-1H-indol-6-yl-4-iodobenzenesulfonamide involves a multistep process that includes the reaction of 2,3-dichloro-5-nitrobenzoic acid with 2-methylindole to form the corresponding acid. This is followed by the reaction of the acid with thionyl chloride to form the acid chloride, which is then reacted with 4-iodobenzenesulfonamide to form N-1H-indol-6-yl-4-iodobenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-1H-indol-6-yl-4-iodobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine.

Eigenschaften

IUPAC Name

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c15-11-2-5-13(6-3-11)20(18,19)17-12-4-1-10-7-8-16-14(10)9-12/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGILZMQJAMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.